molecular formula C13H20N2O B8380421 4-(4-Hydroxypropylpiperidin-1-yl)pyridine

4-(4-Hydroxypropylpiperidin-1-yl)pyridine

Cat. No.: B8380421
M. Wt: 220.31 g/mol
InChI Key: PTDTZFCWKYQEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxypropylpiperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-pyridin-4-ylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C13H20N2O/c16-11-1-2-12-5-9-15(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,12,16H,1-2,5-6,9-11H2

InChI Key

PTDTZFCWKYQEPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCO)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-carbamoylethyl)-4-cyanopyridinium chloride (2.1 g) in water (5 ml) was added dropwise to a stirred mixture of 4-hydroxypropylpiperidine (2.4 g), water (10 ml) and 2.5M sodium hydroxide solution (4.6 ml) cooled in an ice-bath. The mixture was stirred at 0°-5° C. for 1 hour. 2.5M sodium hydroxide solution (7 ml) was added and the mixture heated at reflux for 3 hours. The mixture was cooled in an ice-bath and gummy solid separated out. The aqueous layer was decanted off and the gummy solid dissolved in dichloromethane (75 ml). The solution was washed with saturated sodium chloride solution (10 ml) and dried (MgSO4). The solvent was removed by evaporation to give a gummy solid (880 mg) which on trituration with ether gave a solid; NMR(d6DMSO): 1.0-1.35(m,4H), 1.35-1.6(m,3H), 1.7(dd,2H), 2.70-2.88(dt,2H), 3.38(t,2H), 3.89(brd,2H), 4.35(brs,1H), 6.78(d,2H), 8.1(d,2H); mass spectrum(CI+): 221(M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

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